molecular formula C5H5NOS B1294673 2-Thiophenecarboxamide CAS No. 5813-89-8

2-Thiophenecarboxamide

Cat. No. B1294673
Key on ui cas rn: 5813-89-8
M. Wt: 127.17 g/mol
InChI Key: DENPQNAWGQXKCU-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

A mixture of 2-thiophenecarboxamide (5.09 g) and 1,3-dichloroacetone (457 g) was stirred at 120° C. for 2 hours. The reaction mixture was poured into water, nautralized with potassium carbonate, and then extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4), and concentrated under reduced pressure. The residue was subjected to a silica gel column chromatography. From the fraction eluted with diethyl ether-hexane (1:9, v/v), 4-chloromethyl-2-(2-thienyl)oxazole (4.09 g, 57%) was obtained. Recrystallization from isopropylether gave colorless needles, mp 59-59° C.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
457 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH2:8])=[O:7].[Cl:9][CH2:10][C:11]([CH2:13]Cl)=O.C(=O)([O-])[O-].[K+].[K+]>O>[Cl:9][CH2:10][C:11]1[N:8]=[C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[O:7][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.09 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)N
Name
Quantity
457 g
Type
reactant
Smiles
ClCC(=O)CCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
From the fraction eluted with diethyl ether-hexane (1:9, v/v)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1N=C(OC1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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